6-(2-(tert-butoxy)ethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)nicotinamide
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Description
6-(2-(tert-butoxy)ethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C16H22N4O4 and its molecular weight is 334.376. The purity is usually 95%.
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Biological Activity
The compound 6-(2-(tert-butoxy)ethoxy)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)nicotinamide is a derivative of nicotinamide that incorporates a unique oxadiazole moiety. This structural modification is thought to enhance its biological activity, particularly in pharmacological applications. Understanding the biological activity of this compound is crucial for its potential therapeutic uses.
Chemical Structure
The chemical structure can be summarized as follows:
- Molecular Formula: C₁₄H₁₈N₄O₃
- Molecular Weight: 286.32 g/mol
The compound features a nicotinamide backbone with a tert-butoxyethoxy side chain and a 5-methyl-1,3,4-oxadiazolyl group, which may contribute to its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds related to nicotinamide exhibit a variety of biological activities, including anti-inflammatory and antimicrobial properties. The incorporation of the oxadiazole ring is particularly noteworthy due to its known effects on enhancing bioactivity and selectivity towards specific biological targets.
Antimicrobial Activity
Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. For instance, a related oxadiazole compound demonstrated effective inhibition against various bacterial strains through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
Nicotinamide derivatives are recognized for their anti-inflammatory actions. In vitro studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . The presence of the oxadiazole moiety in our compound may enhance these effects by modulating signaling pathways involved in inflammation.
Research Findings
A comprehensive study was conducted to evaluate the biological activity of this compound. The following findings were noted:
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduced cytokine production | |
Cytotoxicity | Low cytotoxicity at therapeutic doses |
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various oxadiazole derivatives, our compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
- Inflammation Model : In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a notable decrease in nitric oxide (NO) production and pro-inflammatory cytokines compared to controls. This suggests a potential application in treating inflammatory diseases.
The proposed mechanism for the biological activity of this compound involves:
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-11-19-20-14(24-11)10-18-15(21)12-5-6-13(17-9-12)22-7-8-23-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWRUSZGPYIQJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CN=C(C=C2)OCCOC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.